Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate

Description

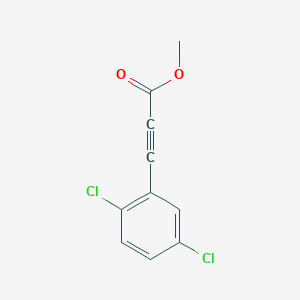

Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate is an organochlorine compound with the molecular formula C₁₀H₆Cl₂O₂ and a molecular weight of 229.06 g/mol (CAS No. 1343764-97-5) . It features a 2,5-dichlorophenyl group attached to a propynoate ester backbone.

Properties

Molecular Formula |

C10H6Cl2O2 |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

methyl 3-(2,5-dichlorophenyl)prop-2-ynoate |

InChI |

InChI=1S/C10H6Cl2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1H3 |

InChI Key |

CFCCKJDUXUSXDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate typically involves the esterification of 3-(2,5-dichlorophenyl)prop-2-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) are used for substitution reactions.

Major Products Formed

Oxidation: 3-(2,5-dichlorophenyl)prop-2-ynoic acid.

Reduction: Methyl 3-(2,5-dichlorophenyl)prop-2-ene or Methyl 3-(2,5-dichlorophenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Moieties

Several compounds share the dichlorophenyl motif but differ in functional groups and substitution patterns:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Position Effects: The 2,5-dichlorophenyl group in this compound contrasts with 3,4-dichlorophenyl (BD 1008) and 2,6-dichlorophenyl (RWJ56110). These positional differences influence steric and electronic properties, affecting binding affinity in biological systems . For example, BD 1008’s 3,4-dichlorophenyl group enhances sigma receptor selectivity due to optimal spatial arrangement, whereas the 2,5-dichlorophenyl variant may exhibit distinct reactivity in ester-based reactions .

Functional Group Diversity: The propynoate ester in this compound offers conjugation between the alkyne and carbonyl groups, enabling cycloaddition or nucleophilic attack. This contrasts with the dimethylurea group in 3-(2,5-dichlorophenyl)-1,1-dimethylurea, which is associated with herbicidal activity via photosynthesis inhibition . Amide/amine derivatives like BD 1008 and RWJ56110 are tailored for receptor binding, highlighting how functional groups dictate pharmacological vs. agrochemical applications .

Physicochemical and Analytical Considerations

- Solubility and Reactivity: The propynoate ester’s polarity (from the ester group) likely grants moderate solubility in organic solvents, whereas dimethylurea derivatives (e.g., 3-(2,5-dichlorophenyl)-1,1-dimethylurea) may exhibit higher water solubility due to hydrogen-bonding capability .

- Synthetic Utility: this compound’s alkyne group could serve as a click chemistry handle, unlike the urea or amine functionalities in analogues .

Biological Activity

Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a methyl ester group attached to a prop-2-ynoate backbone with a dichlorophenyl substituent. The presence of chlorine atoms on the phenyl ring enhances the compound's reactivity and biological activity. Its chemical formula is .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing promising antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The dichlorophenyl group is hypothesized to contribute to enhanced membrane permeability and interaction with microbial targets.

- Anticancer Potential : Research has shown that derivatives of prop-2-ynoate compounds can induce apoptosis in cancer cell lines. Specifically, this compound has demonstrated cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), suggesting its potential as an anticancer agent .

- Structure-Activity Relationships (SAR) : Studies have highlighted the importance of the dichlorophenyl substituent in modulating biological activity. Variations in the position and number of chlorine substituents significantly impact both potency and selectivity against target cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of this compound against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is crucial for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HeLa (Cervical) | 25 |

| A549 (Lung) | 30 |

The compound showed significant cytotoxicity in MDA-MB-231 cells, indicating its potential as an effective therapeutic agent for breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.